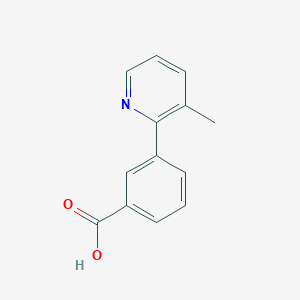

3-(3-Methylpyridin-2-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylpyridin-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-4-3-7-14-12(9)10-5-2-6-11(8-10)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLMOMQMEDBMEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC(=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Catalytic Strategies for 3 3 Methylpyridin 2 Yl Benzoic Acid

Established Synthetic Routes to 3-(3-Methylpyridin-2-yl)benzoic acid

The formation of the biaryl scaffold of this compound and its derivatives is predominantly achieved through well-established carbon-carbon bond-forming reactions, particularly those catalyzed by palladium, or through sequential organic transformations.

Palladium-Catalyzed Cross-Coupling Approaches for this compound Synthesis

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for constructing the biaryl linkage in molecules like this compound. The Suzuki-Miyaura coupling is a frequently employed method, involving the reaction of an organoboron compound with an organohalide.

For the synthesis of a closely related analogue, 3-(6-Amino-3-methylpyridin-2-yl)benzoic acid, a key intermediate in the synthesis of pharmaceuticals, a Suzuki-Miyaura reaction is a common strategy. This typically involves the coupling of a halogenated pyridine (B92270) derivative with a boronic acid derivative of benzoic acid, or vice versa. For instance, 2-chloro-3-methyl-6-aminopyridine can be reacted with 3-(alkoxycarbonyl)phenylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base. The subsequent hydrolysis of the ester group yields the final benzoic acid product.

Key parameters for these reactions, such as the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields and purity.

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling for Analogues

| Reactant A | Reactant B | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 2-Halo-3-methylpyridine | 3-(Alkoxycarbonyl)phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, K₂CO₃ | Toluene/Ethanol/Water | 80-95% |

These reactions showcase the efficiency of palladium catalysis in forming the essential C-C bond, providing a direct route to the target scaffold. mdpi.com

Multi-Step Organic Transformations for the Construction of the this compound Scaffold

Beyond single-step cross-coupling reactions, multi-step sequences can be employed to construct the this compound framework. truman.edu These routes may offer advantages in terms of starting material availability or the introduction of specific functional groups.

One potential multi-step approach could begin with the synthesis of a substituted pyridine ring, followed by the construction of the benzoic acid portion. For example, a reaction sequence might start with a suitable pyridine precursor which is then metalated and reacted with a 3-formylbenzoyl halide. Subsequent oxidation of the aldehyde group would yield the desired benzoic acid.

Another strategy involves the condensation of a substituted aminobenzoic acid with a pyridine-derived dicarbonyl compound, leading to the formation of an intermediate that can be cyclized and aromatized to form the pyridine ring attached to the pre-existing benzoic acid moiety. While often longer, these methods can provide access to a wide range of derivatives by modifying the building blocks at each stage. truman.edunih.gov

Innovative and Sustainable Synthesis Protocols for this compound and its Analogues

Modern synthetic chemistry places increasing emphasis on sustainability and efficiency. Green chemistry principles and advanced technologies like flow chemistry are being applied to the synthesis of complex molecules, including biaryl compounds.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to reduce the environmental impact of chemical synthesis. unibo.itbrazilianjournals.com.br For the synthesis of this compound, this can involve several strategies:

Catalysis: Utilizing highly efficient palladium catalysts at low loadings minimizes metal waste.

Solvent Selection: Replacing hazardous solvents like dioxane or DMF with greener alternatives such as ethanol, water, or eutectic solvents can significantly improve the environmental profile of the synthesis. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product reduces waste. Cross-coupling reactions generally have good atom economy.

Energy Efficiency: Employing reaction conditions at lower temperatures, potentially facilitated by microwave irradiation or highly active catalysts, can reduce energy consumption. researchgate.net

For instance, performing Suzuki-Miyaura couplings in aqueous media or using solid-supported catalysts that can be easily recovered and recycled are active areas of research that align with green chemistry goals. researchgate.net

Application of Flow Chemistry for Scalable this compound Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing for the synthesis of this compound. nih.govsyrris.jp

Scalability: Production can be easily scaled up by running the system for longer periods or by using parallel reactors.

Safety: The small reactor volume enhances heat and mass transfer, allowing for better control over reaction exotherms and the safe use of hazardous reagents.

Efficiency and Purity: Precise control over reaction parameters (temperature, pressure, stoichiometry, and reaction time) often leads to higher yields, improved selectivity, and purer products, minimizing the need for extensive purification. syrris.jp

A multi-step synthesis, including a key Suzuki-Miyaura coupling step, could be translated into a continuous flow process. chemrxiv.org This would involve pumping the reactants through packed-bed reactors containing immobilized catalysts and scavengers, allowing for the direct production of the target molecule with in-line purification. flowchemistrysociety.comresearchgate.net

Table 2: Comparison of Batch vs. Flow Chemistry for Biaryl Synthesis

| Feature | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Scalability | Difficult, requires process re-optimization | Straightforward, "scaling-out" or longer run times |

| Safety | Higher risk with exotherms and hazardous materials | Enhanced safety due to small reaction volumes |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, time |

| Purity | Often requires significant downstream purification | Can integrate in-line purification for higher purity |

| Reproducibility | Can vary between batches | High reproducibility |

Optimization of Reaction Parameters for Enhanced Yield and Selectivity in this compound Preparation

The efficiency of the Suzuki-Miyaura coupling reaction is highly dependent on a number of key parameters, including the choice of catalyst, ligand, base, solvent, and reaction temperature. The optimization of these parameters is crucial for maximizing the yield and selectivity of the desired product while minimizing the formation of byproducts.

Catalyst and Ligand Selection:

The palladium catalyst is at the heart of the Suzuki-Miyaura reaction. While various palladium sources can be used, palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective choices. The ligand plays a critical role in stabilizing the palladium center, facilitating the catalytic cycle, and influencing the reaction's efficiency. Phosphine-based ligands are widely employed, with triphenylphosphine (B44618) (PPh₃) being a standard choice. For more challenging couplings, or to improve reaction rates and yields, more sophisticated ligands such as Buchwald's biaryl phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) can be utilized. The optimization of the palladium-to-ligand ratio is also an important factor to consider.

Influence of the Base:

The base is a crucial component of the Suzuki-Miyaura reaction, as it facilitates the transmetalation step of the catalytic cycle. A variety of inorganic and organic bases can be employed, and the choice of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The strength and solubility of the base are important considerations. For instance, milder bases may be preferred when base-sensitive functional groups are present in the substrates.

Solvent System:

The choice of solvent is critical for dissolving the reactants and facilitating the interaction between the organic and aqueous phases (in the case of inorganic bases). A mixture of an organic solvent and water is often employed. Common organic solvents include toluene, 1,4-dioxane, and dimethylformamide (DMF). The ratio of the organic solvent to water can influence the reaction rate and yield.

Temperature and Reaction Time:

The reaction temperature has a direct impact on the reaction kinetics. Generally, higher temperatures lead to faster reaction rates. However, excessively high temperatures can lead to catalyst decomposition and the formation of undesired byproducts. The optimal temperature is typically determined experimentally for each specific reaction. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrates and the efficiency of the catalytic system.

Data on Optimization of Suzuki-Miyaura Coupling for Analogous Biaryl Syntheses:

| Entry | Palladium Source | Ligand | Yield (%) |

|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | 75 |

| 2 | Pd₂(dba)₃ | SPhos | 92 |

| 3 | PdCl₂(dppf) | - | 88 |

| 4 | Pd(PPh₃)₄ | - | 81 |

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | K₂CO₃ | Toluene/H₂O | 85 |

| 2 | K₃PO₄ | 1,4-Dioxane/H₂O | 95 |

| 3 | Cs₂CO₃ | DMF/H₂O | 91 |

| 4 | Et₃N | Toluene | 65 |

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene/H₂O | K₂CO₃ | 100 | 88 |

| 2 | 1,4-Dioxane/H₂O | K₃PO₄ | 90 | 96 |

| 3 | DMF/H₂O | Cs₂CO₃ | 110 | 93 |

| 4 | Ethanol/H₂O | K₂CO₃ | 80 | 78 |

Advanced Structural Characterization and Conformational Analysis of 3 3 Methylpyridin 2 Yl Benzoic Acid

Crystallographic Investigations of 3-(3-Methylpyridin-2-yl)benzoic acid and its Molecular Architectures

Crystallographic studies are essential for determining the precise three-dimensional arrangement of atoms and molecules in a solid state. For this compound, such investigations would provide critical insights into its molecular conformation, intermolecular interactions, and potential for structural diversity.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction is the definitive method for elucidating molecular structure. For this compound, this technique would be expected to reveal several key structural features. The molecule consists of a benzoic acid ring and a 3-methylpyridine (B133936) ring linked by a carbon-carbon single bond. Due to steric hindrance between the ortho hydrogen on the benzoic acid ring and the substituents on the pyridine (B92270) ring, a non-coplanar or twisted conformation between the two aromatic rings is anticipated. The dihedral angle between the planes of the two rings would be a critical parameter determined from the analysis.

Furthermore, the carboxylic acid functional group is expected to form strong intermolecular hydrogen bonds. In the solid state, benzoic acid and its derivatives typically form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. This robust hydrogen-bonding motif is a dominant feature in the crystal engineering of carboxylic acids. The analysis would also detail bond lengths and angles, which could indicate the electronic effects of the pyridinyl substituent on the benzoic acid moiety.

Table 1: Expected Crystallographic Parameters for this compound

| Parameter | Expected Observation | Structural Implication |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | Common for organic molecules of this type. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Suggests the presence of inversion centers, often accommodating hydrogen-bonded dimers. |

| Key Intermolecular Interaction | O-H···O Hydrogen Bonds | Formation of carboxylic acid dimers, a primary supramolecular synthon. |

Polymorphism and Co-crystallization Phenomena in this compound Systems

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon driven by variations in molecular conformation and intermolecular packing. The conformational flexibility of this compound, specifically the rotation around the single bond connecting the two rings, makes it a strong candidate for exhibiting polymorphism. rsc.orgnih.gov Different polymorphs could arise from different dihedral angles between the rings, leading to distinct packing arrangements and stabilities. rsc.org Studies on structurally similar compounds, such as other substituted bi-aryl benzoic acids, have demonstrated that subtle changes in substitution can significantly influence polymorphic behavior. rsc.org

Co-crystallization, the process of forming a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another important aspect. The presence of both a carboxylic acid group (a hydrogen bond donor) and a pyridine nitrogen atom (a hydrogen bond acceptor) in this compound makes it an excellent candidate for forming co-crystals with other molecules (co-formers). These co-formers could interact with the acid or pyridine functionalities, potentially disrupting the typical acid-acid dimer and creating new supramolecular assemblies with different properties. mdpi.com

High-Resolution Spectroscopic Probes for this compound Structure Elucidation

Spectroscopic techniques are vital for confirming the molecular structure, analyzing conformational dynamics in solution, and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy in the Conformational and Electronic Analysis of this compound

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. The ¹H NMR spectrum would confirm the presence of all protons in the molecule, with distinct signals for the aromatic protons on both the benzene (B151609) and pyridine rings, the methyl protons, and the acidic proton of the carboxyl group. The chemical shift of the carboxylic acid proton is typically found far downfield (>10 ppm) and can be concentration-dependent. The coupling patterns (splitting) of the aromatic protons would help confirm the substitution pattern on both rings.

The ¹³C NMR spectrum would show distinct resonances for each unique carbon atom. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (typically >165 ppm). The chemical shifts of the aromatic carbons would be influenced by the electronic nature of the substituents, providing insight into the electron distribution within the molecule. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be employed to probe the spatial proximity of protons, offering evidence for the preferred conformation in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad singlet, position can vary with solvent and concentration. |

| ¹H | Aromatic (Benzene & Pyridine) | 7.0 - 8.5 | Complex multiplets, specific shifts depend on exact position. |

| ¹H | Methyl (-CH₃) | 2.0 - 2.5 | Singlet. |

| ¹³C | Carbonyl (-COOH) | 165 - 175 | Characteristic downfield signal for carboxylic acids. |

| ¹³C | Aromatic (Benzene & Pyridine) | 120 - 160 | Multiple signals corresponding to the different carbon environments. |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Analysis in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and study hydrogen bonding. A key feature in the IR spectrum of this compound would be the bands associated with the carboxylic acid dimer. This includes a very broad O-H stretching band centered around 2500-3300 cm⁻¹ due to strong hydrogen bonding. The carbonyl (C=O) stretching vibration would appear as an intense band around 1680-1710 cm⁻¹, characteristic of a dimeric aromatic carboxylic acid. mdpi.com

Other expected vibrations include aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic rings in the 1400-1600 cm⁻¹ region. actascientific.comresearchgate.net Low-frequency modes could provide information about the vibrations of the entire molecular framework and the intermolecular hydrogen bonds.

Table 3: Key Expected Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity in IR |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid Dimer | 2500 - 3300 | Broad, Strong |

| C-H Stretch | Aromatic Rings | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Methyl Group | 2850 - 3000 | Medium |

| C=O Stretch | Carboxylic Acid Dimer | 1680 - 1710 | Very Strong |

| C=C/C=N Stretch | Aromatic Rings | 1400 - 1600 | Medium to Strong |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Delineation of this compound

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. In an electron ionization (EI) mass spectrum, this compound (molar mass: 213.23 g/mol ) would show a molecular ion peak (M⁺˙) at m/z 213.

The fragmentation of benzoic acid derivatives is well-characterized. docbrown.info Key fragmentation pathways for the title compound would likely include:

Loss of a hydroxyl radical (-OH): This would lead to a prominent fragment ion at m/z 196 (M-17), corresponding to the acylium ion. docbrown.info

Loss of a carboxyl group (-COOH): This results in a fragment at m/z 168 (M-45).

Decarboxylation followed by loss of CO: The acylium ion at m/z 196 could lose carbon monoxide (CO) to give a fragment at m/z 168.

Cleavage of the C-C bond between the rings: This would lead to fragments corresponding to the individual ring structures.

Analysis by high-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition. sci-hub.se

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Loss from Molecular Ion |

|---|---|---|

| 213 | [M]⁺˙ (Molecular Ion) | - |

| 196 | [M - OH]⁺ | Hydroxyl Radical (·OH) |

| 168 | [M - COOH]⁺ or [M - OH - CO]⁺ | Carboxyl Radical (·COOH) or subsequent loss |

| 77 | [C₆H₅]⁺ | Phenyl fragment (less likely as primary) |

Computational Methods for Conformational Landscape Mapping and Intramolecular Interactions in this compound

A comprehensive review of scientific literature did not yield specific studies focused on the computational analysis of the conformational landscape and intramolecular interactions of this compound. While computational methods such as Density Functional Theory (DFT) are widely used to investigate the structural and electronic properties of related benzoic acid and pyridine derivatives, specific research detailing the potential energy surface, stable conformers, and the nature of intramolecular forces for this particular compound is not publicly available in the reviewed scientific literature.

Computational chemistry serves as a powerful tool for elucidating the three-dimensional structures of molecules and the intricate network of non-covalent interactions that govern their behavior. Methodologies frequently employed for such analyses include:

Potential Energy Surface (PES) Scans: These calculations systematically vary specific dihedral angles within a molecule to map its conformational space and identify low-energy conformers. For this compound, key rotations would be around the C-C bond connecting the pyridine and benzoic acid rings, and the C-C-O-H dihedral of the carboxylic acid group.

Geometry Optimization: This process locates the minimum energy structure for each identified conformer. The resulting geometries provide precise bond lengths, bond angles, and dihedral angles.

Frequency Calculations: These are performed to confirm that an optimized geometry represents a true energy minimum and to compute thermodynamic properties.

Natural Bond Orbital (NBO) Analysis: This method is used to investigate intramolecular interactions, such as hydrogen bonding and other charge-transfer phenomena, by analyzing the delocalization of electron density between orbitals.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can characterize the nature of chemical bonds and non-covalent interactions based on the topology of the electron density.

Although direct research on this compound is not available, studies on analogous molecules provide insights into the types of intramolecular interactions that could be expected. For instance, an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring is a plausible feature influencing the conformational preference of the molecule. The steric hindrance between the methyl group on the pyridine ring and the carboxylic acid group on the benzoic acid ring would also play a significant role in determining the lowest energy conformation.

Without specific research on this compound, the generation of detailed data tables and in-depth discussion of its conformational landscape and intramolecular interactions is not possible at this time. Further computational studies would be required to provide a scientifically accurate and detailed account as requested.

Chemical Reactivity and Derivatization Strategies for 3 3 Methylpyridin 2 Yl Benzoic Acid

Reactions at the Carboxylic Acid Moiety of 3-(3-Methylpyridin-2-yl)benzoic acid

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of a wide array of derivatives through reactions such as esterification, amidation, and decarboxylation.

The conversion of the carboxylic acid group into esters and amides is a fundamental strategy for modifying the compound's physicochemical properties.

Esterification: Esterification of this compound can be achieved through several established methods. The classic Fischer-Speier esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. iajpr.comdnu.dp.ua For more sensitive substrates or to achieve higher yields under milder conditions, alternative methods can be employed. The Mitsunobu reaction, for instance, allows for the esterification of benzoic acids with phenols in good to excellent yields using reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD). researchgate.net This method is particularly useful when direct acid catalysis is not feasible. The formation of ester derivatives is a key step in the synthesis of more complex molecules. nih.gov For example, tert-butyl 3-(6-amino-3-methylpyridin-2-yl)benzoate is a known ester derivative, indicating the feasibility of such transformations on related structures. nih.gov

Amidation: Amidation reactions introduce a nitrogen-containing functional group, forming a stable amide bond. This transformation typically requires the activation of the carboxylic acid. researchgate.net Common coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester can be used to facilitate the reaction between this compound and a primary or secondary amine. researchgate.net This direct amidation provides a pathway to a diverse range of amide derivatives, which are prevalent in pharmacologically active compounds. ibs.re.krnih.gov The choice of coupling agent and reaction conditions can be tailored to accommodate various amine substrates.

| Transformation | Method | Typical Reagents | Conditions | Reference |

|---|---|---|---|---|

| Esterification | Fischer-Speier | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | iajpr.com |

| Esterification | Mitsunobu Reaction | Alcohol, Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Mild, often room temperature | researchgate.net |

| Amidation | Direct Coupling | Amine, Coupling Agent (e.g., DCC, HATU), Base (e.g., K₂CO₃) | Mild, often room temperature | researchgate.net |

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a significant reaction that can be induced under various conditions. For aromatic carboxylic acids, this process can proceed through several mechanisms.

Thermal and Catalytic Decarboxylation: The decarboxylation of benzoic acids can be slow but is often promoted by high temperatures or the presence of catalysts. nist.gov For ortho-substituted benzoic acids, the mechanism can involve the participation of the ortho-group, potentially leading to a change in the reaction pathway compared to unsubstituted benzoic acid. researchgate.net In the case of this compound, the ortho-pyridin-2-yl group could influence the reaction rate. The presence of a nitrogen atom in the ortho-position may facilitate decarboxylation through chelation with a metal catalyst or by stabilizing a transition state.

Mechanistic Considerations: Several decarboxylation mechanisms for benzoic acids have been investigated. Under acidic conditions, the reaction can proceed via protolytic displacement of the CO₂ group. nist.govresearchgate.net In other cases, particularly with metal catalysis (e.g., copper), the reaction may involve the formation of an aryl radical through a ligand-to-metal charge transfer (LMCT) process. nih.gov Palladium-catalyzed decarboxylative couplings represent another powerful method where the carboxylic acid is converted into a C-C or C-heteroatom bond, with CO₂ as the only byproduct. nih.gov The specific mechanism for this compound would depend on the reaction conditions, but the expected product of simple decarboxylation is 3-methyl-2-phenylpyridine .

Reactivity of the Pyridine (B92270) Nitrogen in this compound

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, susceptible to reactions with electrophiles and enabling its function as a ligand in coordination chemistry.

N-Alkylation: The pyridine nitrogen can be readily alkylated by treatment with alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to form the corresponding quaternary pyridinium (B92312) salt. researchgate.net These reactions typically proceed via an Sₙ2 mechanism. The resulting pyridinium compounds have altered solubility and electronic properties compared to the parent molecule. The regioselectivity of N-alkylation in more complex systems can be influenced by steric and electronic factors, but for a simple pyridine ring, the reaction occurs at the nitrogen atom. researchgate.netmdpi.com

N-Oxidation: Oxidation of the pyridine nitrogen leads to the formation of a pyridine-N-oxide. This transformation is commonly carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. The N-oxide derivative exhibits significantly different reactivity compared to the parent pyridine. For instance, the N-oxide functional group can activate the pyridine ring for both electrophilic and nucleophilic substitution at different positions. While specific studies on the N-oxidation of this compound are not prevalent, the aerobic oxidation of methylpyridines to their corresponding carboxylic acids using catalysts like N-hydroxyphthalimide (NHPI) highlights the broader oxidation chemistry of pyridine derivatives. researchgate.net

| Reaction | Typical Reagents | Product | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | Pyridinium Salt | researchgate.net |

| N-Oxidation | Peroxy Acid (e.g., m-CPBA), H₂O₂/CH₃COOH | Pyridine-N-Oxide | researchgate.net |

The presence of both a pyridine nitrogen and a carboxylic acid group allows this compound to function as a versatile ligand in coordination chemistry, capable of forming complexes with a variety of metal ions.

Monodentate Coordination: The molecule can act as a monodentate ligand in several ways. It can coordinate to a metal center through the pyridine nitrogen atom, which is a common binding mode for pyridyl-containing ligands. nih.gov Alternatively, upon deprotonation, the carboxylate group can coordinate through one of its oxygen atoms. The choice of binding site can be influenced by the hard and soft acid-base (HSAB) principle, where the softer nitrogen atom might preferentially bind to softer metal ions, and the harder oxygen atoms to harder metal ions. nih.gov

Bidentate Coordination: A particularly interesting mode is bidentate chelation, where both the pyridine nitrogen and one of the carboxylate oxygens bind simultaneously to the same metal center. This forms a stable five-membered chelate ring. The ability to act as a bidentate ligand is crucial in the formation of stable metal-organic coordination architectures. rsc.org A related ligand, 3-pyridin-3-yl-benzoic acid, has been shown to form one-dimensional double-chain coordination polymers with various metals like Ni(II), Co(II), and Zn(II). rsc.org The specific geometry and steric hindrance from the methyl group in this compound would play a significant role in determining the structure and stability of the resulting coordination complexes.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings of this compound

The two aromatic rings of the molecule, the benzene (B151609) and pyridine rings, have distinct reactivities towards substitution reactions, governed by the electronic effects of their respective substituents.

Reactivity of the Benzoic Acid Ring: The benzoic acid ring is subject to the directing effects of two substituents: the carboxylic acid group and the 3-methylpyridin-2-yl group.

Carboxylic Acid Group (-COOH): This is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature.

3-Methylpyridin-2-yl Group: As a heteroaryl substituent, it is also generally deactivating towards electrophilic substitution. Its directing effect is more complex, but it would likely direct incoming electrophiles to the ortho and para positions relative to its point of attachment (positions 2, 4, and 6 on the benzoic acid ring).

The interplay of these two groups makes electrophilic substitution on the benzoic acid ring challenging and likely to occur at the position least deactivated, which would be ortho to the pyridinyl group and meta to the carboxyl group (position 4).

Reactivity of the Pyridine Ring: The pyridine ring is inherently electron-deficient compared to benzene, making it generally resistant to electrophilic substitution but susceptible to nucleophilic substitution.

Electrophilic Substitution: Electrophilic attack on the pyridine ring is difficult and, if it occurs, is directed to the 3- and 5-positions. The presence of the activating methyl group at position 3 and the deactivating benzoic acid substituent at position 2 further complicates this.

Nucleophilic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr), particularly at the 2-, 4-, and 6-positions. While the parent molecule lacks a suitable leaving group for a standard SₙAr reaction, derivatives could be functionalized this way. For instance, studies on 2-R-3-nitropyridines show that the nitro group can be selectively substituted by sulfur nucleophiles, demonstrating the feasibility of nucleophilic substitution on the pyridine core. nih.gov The Chichibabin reaction (amination at the 2- or 6-position) is another characteristic nucleophilic substitution of pyridines, though its applicability here would be influenced by the existing substituents.

Regioselective Functionalization of the Methyl Group in this compound

The methyl group at the 3-position of the pyridine ring in this compound represents a key site for chemical modification, enabling the synthesis of a diverse array of derivatives with potentially altered biological activities or physicochemical properties. Strategies for the regioselective functionalization of this methyl group primarily involve oxidation and halogenation reactions, which can then serve as stepping stones for further derivatization.

One of the most direct and common transformations of a methyl group on a pyridine ring is its oxidation to a carboxylic acid. This can be achieved using various oxidizing agents. For instance, the aerobic oxidation of methylpyridines to pyridinecarboxylic acids has been successfully accomplished using a radical catalyst like N-hydroxyphthalimide (NHPI) in the presence of cobalt(II) and manganese(II) salts. researchgate.net The oxidation of 3-methylpyridine (B133936), in particular, has been shown to produce nicotinic acid in good yields under these conditions. researchgate.net Another established method involves oxidation with molecular halogen in an aqueous solution under actinic radiation. google.com These methods, when applied to this compound, would be expected to selectively oxidize the methyl group on the pyridine ring to a carboxyl group, yielding 2-(3-carboxyphenyl)pyridine-3-carboxylic acid.

Another important strategy for the functionalization of the methyl group is free-radical halogenation, which introduces a reactive handle for subsequent nucleophilic substitution or cross-coupling reactions. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in a non-polar solvent like carbon tetrachloride, is a widely used method for the bromination of benzylic and allylic positions, and has been applied to methylpyridines. daneshyari.comresearchgate.net The regioselectivity of this reaction on dimethylpyridines indicates that the methyl group furthest from the nitrogen atom is preferentially brominated. daneshyari.com In the case of this compound, this would favor the formation of 3-(3-(bromomethyl)pyridin-2-yl)benzoic acid. Similarly, side-chain chlorination of methylpyridines can be achieved using chlorine radicals. google.com

The resulting haloalkylpyridine derivatives are versatile intermediates. For example, the bromomethyl derivative can be converted to the corresponding hydroxymethyl compound, 3-(3-(hydroxymethyl)pyridin-2-yl)benzoic acid, through hydrolysis or reaction with a hydroxide (B78521) source. Furthermore, the hydroxymethyl group itself can be introduced through various synthetic routes, including the hydroxymethylation of pyridine N-oxides. acs.org The formation of the pyridine N-oxide of the starting material could offer an alternative pathway for functionalization. The N-oxide activates the positions ortho and para to the nitrogen, and can also influence the reactivity of the side chain. researchgate.netresearchgate.netscripps.eduarkat-usa.org

The table below summarizes potential regioselective functionalization reactions of the methyl group in this compound, based on established methods for related methylpyridine compounds.

| Reaction Type | Reagents and Conditions | Product | Reference |

| Oxidation | N-hydroxyphthalimide (NHPI), Co(OAc)₂, Mn(OAc)₂, O₂ or air, Acetic Acid, 100-150°C | 2-(3-carboxyphenyl)pyridine-3-carboxylic acid | researchgate.net |

| Oxidation | Cl₂ or Br₂, H₂O, actinic radiation, elevated temperature | 2-(3-carboxyphenyl)pyridine-3-carboxylic acid | google.com |

| Bromination | N-bromosuccinimide (NBS), AIBN or BPO, CCl₄, reflux | 3-(3-(bromomethyl)pyridin-2-yl)benzoic acid | daneshyari.comresearchgate.net |

| Chlorination | Cl₂, radical initiator | 3-(3-(chloromethyl)pyridin-2-yl)benzoic acid | google.com |

| Hydroxymethylation (from bromide) | H₂O or OH⁻ source | 3-(3-(hydroxymethyl)pyridin-2-yl)benzoic acid | General knowledge |

It is important to note that while these methods are well-established for simpler methylpyridines, their application to the more complex this compound may require optimization of reaction conditions to ensure high regioselectivity and to avoid side reactions involving the benzoic acid moiety or the aromatic rings.

Theoretical and Computational Chemistry Studies of 3 3 Methylpyridin 2 Yl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Properties

There is a lack of specific published data on the quantum chemical calculations for 3-(3-Methylpyridin-2-yl)benzoic acid. Typically, such studies would employ methods like Density Functional Theory (DFT) to predict the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity. Furthermore, these calculations can simulate spectroscopic properties like UV-Vis, IR, and NMR spectra, providing valuable insights that complement experimental findings. While general principles of quantum chemistry can be applied to hypothesize about its structure and properties, specific computational results are not available.

Molecular Dynamics Simulations for Understanding Conformational Dynamics and Solvent Effects

No specific molecular dynamics (MD) simulation studies for this compound have been found in the surveyed literature. MD simulations are a powerful tool for investigating the conformational flexibility of a molecule and the influence of its environment, such as different solvents, on its behavior over time. Such simulations could reveal the preferred spatial arrangements of the methylpyridine and benzoic acid moieties and how intermolecular interactions with solvent molecules affect its structure and dynamics.

Reaction Mechanism Investigations and Transition State Analysis of Transformations

Prediction of Intermolecular Interactions and Self-Assembly Behavior

While the fundamental principles of intermolecular forces suggest that this compound can engage in hydrogen bonding (via the carboxylic acid group) and π-π stacking interactions (via the aromatic rings), specific computational predictions and detailed studies on its self-assembly behavior are not documented. Such studies would be instrumental in predicting how individual molecules of this compound interact with each other to form larger aggregates or crystal structures, which is essential for materials science and drug design applications.

Applications of 3 3 Methylpyridin 2 Yl Benzoic Acid in Advanced Materials and Chemical Synthesis

3-(3-Methylpyridin-2-yl)benzoic acid as a Ligand in Metal-Organic Frameworks (MOFs) and Coordination Polymers

While pyridyl-benzoic acids are a well-established class of ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers, specific research focusing on the this compound isomer is limited in publicly available scientific literature. The general principles of its potential use can be inferred from related structures, but direct experimental studies are not widely reported.

Design and Synthesis of MOFs Incorporating this compound as a Linker

A comprehensive review of existing literature indicates a lack of specific studies detailing the design and synthesis of MOFs or coordination polymers using this compound as the primary organic linker. The steric hindrance from the methyl group at the 3-position of the pyridine (B92270) ring, adjacent to the coordinating nitrogen atom, may influence the coordination geometry and final framework topology in ways that differ from its unsubstituted or isomeric counterparts. However, without dedicated research, the specific structures and properties of such materials remain hypothetical.

Catalytic Applications of this compound-Derived Coordination Complexes

There is currently no specific research available that details the catalytic applications of coordination complexes derived from this compound. While MOFs and coordination complexes are frequently investigated for their catalytic activities, studies have not yet focused on systems built with this particular ligand.

Utilization of this compound as a Building Block in Organic Synthesis

The most significant applications of this compound are found in its use as a structural motif and starting material for the synthesis of more complex organic molecules.

Role of this compound in the Synthesis of Non-Biological Small Molecules

The structural framework of this compound serves as a valuable precursor in the synthesis of various small molecules, particularly in the development of novel thiourea (B124793) derivatives. The amine precursor to the benzoic acid, 2-amino-3-methylpyridine (B33374), is often used as a key intermediate to build these more complex structures.

One notable example is the synthesis of 1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea. researchgate.net In this synthesis, the 3-methylpyridin-2-yl group is incorporated to create a molecule with a specific conformational arrangement. The preparation involves the reaction of 2-amino-3-methylpyridine with 4-chlorobenzoyl isothiocyanate, which can be generated in situ from 4-chlorobenzoyl chloride and a thiocyanate (B1210189) salt. The resulting molecule consists of a central thiourea fragment connecting the picolyl (3-methylpyridin-2-yl) group and a chlorophenyl group. researchgate.net The molecule adopts a specific trans-cis configuration with respect to the C–N bonds of the thiourea unit. researchgate.net

The synthesis can be summarized in the following table:

| Reactant 1 | Reactant 2 | Solvent | Condition | Product | Yield |

| 2-amino-3-methylpyridine | 4-chlorobenzoyl chloride & Ammonium thiocyanate | Acetone | Reflux | 1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea | 46% |

This table is based on the synthesis described in the study of 1-(4-Chlorobenzoyl)-3-(3-methylpyridin-2-yl)thiourea. researchgate.net

This synthetic application highlights how the 3-(3-Methylpyridin-2-yl) scaffold is used to construct molecules with precisely arranged functional groups, which is a foundational aspect of rational small molecule design.

This compound in Analytical Chemistry Reagent Development (excluding biological applications)

A review of the literature does not indicate that this compound or its derivatives have been developed or utilized as reagents in analytical chemistry for non-biological applications.

Advanced Analytical Techniques for the Characterization and Study of 3 3 Methylpyridin 2 Yl Benzoic Acid

Chromatographic Methods for Purity Assessment and Separation of 3-(3-Methylpyridin-2-yl)benzoic acid

Chromatography is a cornerstone for the separation and purity evaluation of pharmaceutical intermediates and active compounds. Both high-performance liquid chromatography and gas chromatography-mass spectrometry offer powerful means to analyze this compound.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound

High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for determining the purity of non-volatile compounds like this compound. A well-developed HPLC method can effectively separate the main compound from its process-related impurities and degradation products.

The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation with good resolution, peak shape, and sensitivity. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound of this polarity.

Key aspects of HPLC method development include:

Column Selection: A C18 column is a common starting point due to its versatility and ability to separate a wide range of compounds.

Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent is typically used. The pH of the buffer is a critical parameter for ionizable compounds like carboxylic acids. For this compound, a slightly acidic mobile phase would suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.

Detection: A UV detector is commonly employed, with the detection wavelength set at the absorbance maximum of the compound to ensure high sensitivity.

Isocratic vs. Gradient Elution: Isocratic elution uses a constant mobile phase composition, while gradient elution involves changing the composition during the run. Gradient elution is often necessary for separating complex mixtures with components of varying polarities.

A hypothetical RP-HPLC method for the purity assessment of this compound is outlined in the table below.

| Parameter | Condition |

| Stationary Phase | Octadecylsilane (C18), 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This method would be validated according to ICH guidelines for parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ) to ensure its suitability for routine quality control. ekb.egptfarm.plijcrt.orgresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurities

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.

Derivatization:

The primary goal of derivatization is to convert the polar functional groups (in this case, the carboxylic acid) into less polar, more volatile derivatives. Silylation is a common derivatization technique for compounds containing active hydrogen atoms. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the carboxylic acid into its trimethylsilyl (TMS) ester.

The derivatization reaction can be represented as follows: R-COOH + (CF3CON(Si(CH3)3)2) → R-COOSi(CH3)3 + CF3CONH(Si(CH3)3)

GC-MS Analysis:

Once derivatized, the sample can be injected into the GC-MS system. The components are separated based on their boiling points and interactions with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis of this compound, such as residual solvents or starting materials.

A typical GC-MS method for the analysis of derivatized this compound would involve the following parameters:

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| GC Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Split |

| Oven Temperature Program | Initial temperature 100 °C, ramped to 280 °C |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

Electrochemical Characterization of this compound

Electrochemical techniques, such as cyclic voltammetry (CV), can provide valuable information about the redox properties of this compound. wikipedia.org CV involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential is known as a cyclic voltammogram.

The electrochemical behavior of this compound will be influenced by the presence of the electroactive pyridine (B92270) ring and the benzoic acid moiety. The pyridine ring can undergo reduction at negative potentials, while the benzoic acid group is generally electrochemically inactive within the typical potential window of common solvents.

Studies on similar pyridine derivatives have shown that the reduction potential is influenced by the nature and position of substituents on the pyridine ring. researchgate.netwpmucdn.com The presence of the methyl and benzoic acid groups on the pyridine ring in this compound will affect its electron density and, consequently, its reduction potential.

A hypothetical cyclic voltammogram of this compound might exhibit a reduction peak corresponding to the reduction of the pyridine ring. The reversibility of this process can provide insights into the stability of the resulting radical anion.

Experimental Parameters for Cyclic Voltammetry:

| Parameter | Condition |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Solvent | Acetonitrile or Dimethylformamide |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate |

| Scan Rate | 100 mV/s |

The data obtained from cyclic voltammetry can be used to determine the reduction potential and understand the electron transfer kinetics of the compound.

Thermal Analysis Techniques (e.g., TGA, DSC) for Phase Behavior and Stability of this compound (excluding basic physical properties)

Thermal analysis techniques are crucial for understanding the thermal stability and phase behavior of a compound. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common techniques used.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of a compound and to identify the temperature at which it begins to decompose. For this compound, a TGA thermogram would show a stable baseline until the onset of decomposition, at which point a significant mass loss would be observed. The decomposition temperature provides an upper limit for the handling and storage of the compound.

Differential Scanning Calorimetry (DSC):

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-solid phase transitions. A DSC thermogram of this compound would show an endothermic peak corresponding to its melting point. The shape and onset of the melting peak can also provide information about the purity of the sample.

The combination of TGA and DSC provides a comprehensive thermal profile of the compound. For instance, if a mass loss is observed in the TGA thermogram before the melting point in the DSC thermogram, it could indicate the presence of residual solvent or the decomposition of the compound before it melts.

Illustrative Thermal Analysis Data for a Substituted Benzoic Acid Derivative:

| Technique | Observation | Interpretation |

| TGA | Onset of decomposition at ~250 °C | The compound is thermally stable up to this temperature. |

| DSC | Sharp endothermic peak at 180 °C | Melting point of the compound. |

These thermal analysis techniques are vital for establishing the solid-state properties of this compound, which is critical for its formulation and storage. researchgate.netresearchgate.netcore.ac.ukiaea.org

Future Research Directions and Emerging Opportunities in 3 3 Methylpyridin 2 Yl Benzoic Acid Chemistry

Exploration of Novel and Unconventional Synthetic Routes to 3-(3-Methylpyridin-2-yl)benzoic acid Analogues

While classical cross-coupling reactions have been the mainstay for synthesizing biaryl compounds, future research should focus on developing more efficient, sustainable, and unconventional synthetic methodologies for this compound analogues. The goal is to access a wider chemical space with diverse functional groups, which can then be screened for various applications.

Key areas for exploration include:

C-H Activation/Functionalization: Direct C-H activation of both the pyridine (B92270) and benzene (B151609) rings offers a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. Research could target the selective functionalization of specific C-H bonds to introduce new substituents.

Photoredox Catalysis: Light-mediated reactions can provide access to novel reaction pathways under mild conditions. Investigating photoredox-catalyzed coupling reactions could lead to the synthesis of complex analogues that are inaccessible through thermal methods.

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, safety, and scalability. Developing flow-based syntheses for the core scaffold and its derivatives would be a significant step towards practical applications. researchgate.net

Bio-catalysis: Employing enzymes or whole-cell systems for the synthesis or modification of these analogues could lead to highly selective and environmentally friendly processes.

Table 1: Potential Unconventional Synthetic Routes for this compound Analogues

| Synthetic Route | Potential Advantages | Target Analogues |

|---|---|---|

| Direct C-H Arylation | High atom economy, reduced waste | Poly-substituted and sterically hindered analogues |

| Photoredox-Catalyzed Coupling | Mild reaction conditions, unique reactivity | Analogues with light-sensitive functional groups |

| Continuous Flow Synthesis | Enhanced safety, scalability, and reproducibility | Large-scale production of key intermediates and final products |

Further research into multicomponent reactions, where three or more reactants combine in a single step, could also provide rapid access to a library of diverse analogues. mdpi.com

Development of Next-Generation Functional Materials Utilizing the this compound Scaffold

The rigid, conjugated structure of this compound makes it an attractive building block for the design of novel functional materials. The presence of nitrogen and oxygen atoms provides sites for coordination with metal ions and hydrogen bonding, which are crucial for creating ordered supramolecular structures.

Future opportunities in materials science include:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The carboxylic acid and pyridine nitrogen can act as linkers to connect metal ions, forming porous MOFs. These materials could be investigated for applications in gas storage, separation, and catalysis.

Organic Light-Emitting Diodes (OLEDs): By modifying the scaffold with suitable electron-donating and electron-accepting groups, new donor-acceptor-donor (D-A-D) type molecules could be synthesized for use as emitters in OLEDs. mdpi.com

Luminescent Sensors: The inherent fluorescence of the pyridine ring can be modulated by the binding of analytes. Derivatives could be designed as selective and sensitive chemosensors for metal ions or small organic molecules.

Liquid Crystals: Introducing long alkyl chains or other mesogenic groups onto the scaffold could lead to the development of new liquid crystalline materials with unique phase behaviors.

The bioisosteric equivalence of moieties like 1,2,4-oxadiazole (B8745197) with esters and amides suggests that derivatives of this compound could be designed with this heterocycle to create compounds with specific electronic and biological properties. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Applications

The integration of computational tools, particularly machine learning (ML) and artificial intelligence (AI), is set to revolutionize chemical research. These approaches can accelerate the discovery and optimization of molecules based on the this compound scaffold.

Key applications of ML and AI in this context include:

Predicting Reaction Outcomes: ML models can be trained on existing reaction data to predict the yield and optimal conditions for the synthesis of new analogues, saving time and resources. cmu.edu

Screening for Biological Activity: AI algorithms can predict the potential biological targets and activity of virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This approach has been used to identify potential antimicrobial agents. mdpi.comresearchgate.net

Designing Functional Materials: Computational models can predict the electronic and photophysical properties of new materials, such as their HOMO/LUMO energy levels, which are crucial for applications like OLEDs. researchgate.net This allows for the in silico design of materials with desired characteristics before their synthesis.

Understanding Structure-Property Relationships: By analyzing large datasets of compounds and their properties, ML can uncover complex structure-activity relationships (SAR) and structure-property relationships (SPR) that may not be apparent from manual analysis.

Table 2: Application of Machine Learning Models in this compound Research

| Machine Learning Model | Application Area | Predicted Parameter | Potential Impact |

|---|---|---|---|

| Random Forest / Gradient Boosting | Synthesis Planning | Reaction Yield | Optimization of synthetic routes |

| Graph Convolutional Neural Networks | Drug Discovery | Biological Activity (e.g., IC50) | Accelerated identification of lead compounds nih.gov |

| Density Functional Theory (DFT) coupled with ML | Materials Science | Electronic Properties (HOMO/LUMO) | Rational design of electronic materials researchgate.net |

The development of robust ML packages for generating low-energy conformers and predicting molecular properties can significantly enhance the feasibility of these predictions. cmu.edu

Addressing Contemporary Challenges in Chemical Science through Advanced this compound Research

Research focused on the this compound scaffold has the potential to contribute to solving some of the most pressing challenges in modern chemical science.

Sustainable Chemistry: The development of green synthetic routes, as discussed in section 8.1, aligns with the growing need for environmentally benign chemical processes. researchgate.net

Medicinal Chemistry: Nitrogen-containing heterocycles are prevalent in pharmaceuticals. researchgate.net Analogues of this compound could be explored as novel therapeutic agents. For instance, derivatives of benzoic acid have been investigated for their potential as anticancer agents. preprints.org The structural motif is also present in compounds investigated as P2Y14R antagonists for inflammatory diseases. nih.gov

New Energy Solutions: The design of efficient organic materials for solar cells and OLEDs, as outlined in section 8.2, could contribute to the development of next-generation renewable energy and display technologies.

Environmental Remediation: Functional materials derived from this scaffold, such as MOFs, could be designed for the capture of pollutants or greenhouse gases from the environment.

By focusing on these future research directions, the scientific community can unlock the full potential of the this compound scaffold and its derivatives, leading to significant advancements across various fields of chemistry and materials science.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 3-(3-methylpyridin-2-yl)benzoic acid, and how is purity validated?

- Methodological Answer : Synthesis typically involves coupling reactions between pyridine and benzoic acid derivatives, such as Suzuki-Miyaura cross-coupling, followed by purification via column chromatography or recrystallization. Purity is validated using HPLC (>95% purity) and structural confirmation via -NMR and -NMR spectroscopy. For example, analogues like ML323 (a related compound) are synthesized using cyclopropanecarbonyl intermediates and characterized for solubility in DMSO or ethanol .

Q. How can LC-MS be optimized for the quantification of this compound in biological matrices?

- Methodological Answer : Reverse-phase LC-MS with electrospray ionization (ESI) in negative ion mode is recommended. Use a C18 column, mobile phase of acetonitrile/0.1% formic acid, and a gradient elution. Calibration curves (1–1000 ng/mL) in plasma or tissue homogenates should include internal standards like deuterated benzoic acid derivatives to account for matrix effects .

Q. What in vitro models are used to evaluate the efficacy of this compound as a CFTR corrector?

- Methodological Answer : Immortalized human bronchial epithelial cells (e.g., CFBE41o- cells homozygous for ΔF508 CFTR) are transfected with halide-sensitive YFP and treated with the compound. CFTR function is assessed via iodide efflux assays or Ussing chamber measurements. Corrector activity is quantified as a percentage of wild-type CFTR activity, with VX-809 (lumacaftor) serving as a positive control .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives, and what software is recommended?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for structure solution) provides high-resolution data on bond angles, torsion angles, and packing interactions. For example, SHELX programs are robust for analyzing benzoic acid derivatives, even with twinned or high-resolution data. Molecular docking studies (e.g., AutoDock Vina) can further predict binding modes to targets like CFTR .

Q. What experimental strategies address contradictions in reported efficacy of this compound across different CFTR correction assays?

- Methodological Answer : Discrepancies may arise from assay sensitivity (e.g., electrophysiology vs. fluorescence-based assays) or cell-type variability (primary vs. immortalized cells). To resolve this, standardize protocols using isogenic cell lines and orthogonal assays (e.g., surface plasmon resonance for binding affinity). Synergistic studies with potentiators like VX-770 (ivacaftor) should be included to assess combinatorial effects .

Q. How are solid-state formulations of this compound optimized for enhanced bioavailability in preclinical studies?

- Methodological Answer : Co-processing with polymers (e.g., HPMCAS or PVP-VA) via spray-drying or hot-melt extrusion improves solubility and dissolution rates. For instance, lumacaftor (a derivative) is formulated as a solid dispersion with amorphous polymer matrices to maintain stability. Solid-state NMR and differential scanning calorimetry (DSC) verify amorphous character and absence of recrystallization .

Q. What advanced analytical techniques differentiate between polymorphic forms of this compound?

- Methodological Answer : Pair synchrotron X-ray powder diffraction (XRPD) with Raman spectroscopy to identify polymorphs (e.g., Form I vs. Form II). Thermogravimetric analysis (TGA) monitors thermal stability, while dynamic vapor sorption (DVS) assesses hygroscopicity. For crystalline forms, SHELXL refinement can resolve subtle differences in unit cell parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.